molecular formula C26H27N3O4S2 B14947960 (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B14947960
M. Wt: 509.6 g/mol
InChI Key: CUNFJWUEJQHHNU-UHFFFAOYSA-N
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Description

(2E)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N-(4-PROPOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, methoxyphenyl, propoxyphenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N-(4-PROPOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenylamine and 4-propoxybenzaldehyde, which are then subjected to condensation reactions to form the imine and thiazine rings. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistent quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N-(4-PROPOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2E)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N-(4-PROPOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]-13-THIAZINANE-6-CARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N-(4-PROPOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 4-Methoxyphenylacetonitrile
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

Compared to these similar compounds, (2E)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N-(4-PROPOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]-13-THIAZINANE-6-CARBOXAMIDE stands out due to its complex structure, which includes multiple functional groups and a thiazine ring

Properties

Molecular Formula

C26H27N3O4S2

Molecular Weight

509.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)imino-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H27N3O4S2/c1-3-14-33-21-12-8-18(9-13-21)27-25(31)23-16-24(30)29(17-22-5-4-15-34-22)26(35-23)28-19-6-10-20(32-2)11-7-19/h4-13,15,23H,3,14,16-17H2,1-2H3,(H,27,31)

InChI Key

CUNFJWUEJQHHNU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=CS4

Origin of Product

United States

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